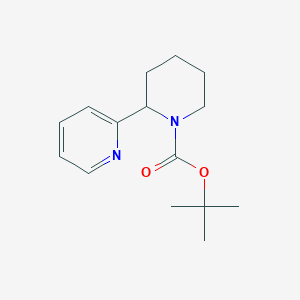

tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a pyridinyl group and protected by a tert-butoxycarbonyl (Boc) group at the 1-position. This structure is significant in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors, neuroactive agents, and protease inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the pyridine moiety contributes to metal coordination and hydrogen-bonding interactions, critical for pharmacological activity .

Properties

IUPAC Name |

tert-butyl 2-pyridin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-5-9-13(17)12-8-4-6-10-16-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNMNJZMYZAXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the design of bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyridinyl group can engage in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate with analogous compounds based on structural features, physicochemical properties, and functional roles.

Structural and Substituent Variations

Physicochemical Properties

Biological Activity

tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications supported by diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 262.35 g/mol. Its structure includes a piperidine ring, a pyridine moiety, and a tert-butyl group, which enhances its lipophilicity and influences its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition and receptor modulation. The compound’s mechanism of action typically involves binding to specific proteins or enzymes, thereby influencing their activity.

Enzyme Inhibition

The compound has been shown to interact with various enzymes, particularly in the context of drug metabolism and transport. For instance, studies suggest that it may inhibit P-glycoprotein (P-gp), which plays a crucial role in multi-drug resistance (MDR) in cancer therapy. Inhibition of P-gp can enhance the efficacy of co-administered drugs by preventing their efflux from cells .

Case Studies and Research Findings

A series of studies have investigated the biological effects of this compound:

- P-glycoprotein Interaction : In vitro assays demonstrated that the compound significantly inhibits P-gp ATPase activity, suggesting it could reverse drug resistance in cancer cells .

- Neurotransmitter Receptor Modulation : Interaction studies indicated that the compound may influence neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders.

- Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that this compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : The pyridine moiety facilitates π-π interactions and hydrogen bonding with target proteins, enhancing binding affinity.

- Structural Interactions : The tert-butyl group contributes to hydrophobic interactions that stabilize the compound's binding to its targets.

Applications

The unique properties of this compound make it a valuable candidate for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting MDR in cancer treatment.

- Biochemical Research : As a tool for studying enzyme functions and receptor interactions.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate | C_{16}H_{24}N_2O_2 | Exhibits significant enzyme inhibition properties |

| Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate | C_{15}H_{22}N_2O_2 | Similar structure with varied biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.